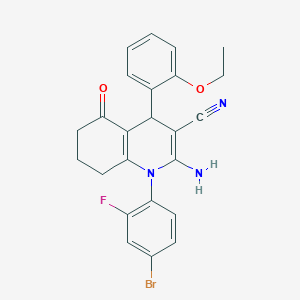

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Beschreibung

The compound 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile belongs to the polycyclic quinolinecarbonitrile family, characterized by a hexahydroquinoline core substituted with amino, oxo, and nitrile groups. Its structural uniqueness arises from the presence of a 4-bromo-2-fluorophenyl group at position 1 and a 2-ethoxyphenyl moiety at position 2.

Eigenschaften

Molekularformel |

C24H21BrFN3O2 |

|---|---|

Molekulargewicht |

482.3 g/mol |

IUPAC-Name |

2-amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H21BrFN3O2/c1-2-31-21-9-4-3-6-15(21)22-16(13-27)24(28)29(18-11-10-14(25)12-17(18)26)19-7-5-8-20(30)23(19)22/h3-4,6,9-12,22H,2,5,7-8,28H2,1H3 |

InChI-Schlüssel |

DPEJJONFHHJVGS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS Number: 514818-62-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is , and it features a complex structure with multiple functional groups that contribute to its biological activity. The structural representation can be summarized as follows:

- Molecular Weight : 434.31 g/mol

- SMILES Notation : CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N

- InChIKey : MIUNKPYXDUQUNL-UHFFFAOYSA-N

2D Structural Representation

2D Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study involved screening a library of compounds on multicellular spheroids, where the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

In a study published by Walid Fayad et al., the compound was tested against human colorectal carcinoma cells, demonstrating an IC50 value of approximately 12 µM. This efficacy was attributed to its ability to disrupt cellular signaling pathways associated with cancer progression.

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro.

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response. This inhibition results in reduced expression of pro-inflammatory cytokines.

Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Colorectal Carcinoma | 12 | |

| Anti-inflammatory | TNF-alpha | Not specified |

Structure-Activity Relationship (SAR)

Research into the SAR of similar quinoline derivatives suggests that modifications to the bromine and fluorine substituents can significantly alter biological activity. The presence of electron-withdrawing groups enhances potency against specific cancer cell lines.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Quinolinecarbonitrile Derivatives

Key Observations:

Substituent Effects on Electronic Properties :

- The 4-bromo-2-fluorophenyl group in the target compound combines halogen atoms with differing electronegativities (Br: 2.96; F: 3.98), creating a polarized aromatic system. This contrasts with 4-bromophenyl () or 4-fluorophenyl (), which exhibit uniform electronic effects .

- The 2-ethoxyphenyl substituent (target) provides moderate electron-donating effects via the ethoxy group, compared to the stronger electron-withdrawing 4-methylsulfanylphenyl () or pyridin-3-yl () .

Impact on Physicochemical Properties :

- The target compound’s molecular weight (491.34) is intermediate among analogs, with higher values observed in compounds bearing bulky substituents like 3,4,5-trimethoxyphenyl (, .44) or 5-nitro-2-methylphenyl (, .55) .

- The ethoxyphenyl group likely improves solubility in polar solvents compared to methylsulfanylphenyl () or thienyl () .

Substituents like trifluoromethyl () and nitro () are associated with enhanced metabolic stability and target binding, respectively .

Structural Characterization Tools :

Vorbereitungsmethoden

Initial Cyclization to Form the Quinoline Core

The quinoline skeleton is typically constructed via Conrad-Limpach cyclization or modified Gould-Jacobs reactions. A patent (US20030212276A1) details the synthesis of analogous 3-quinolinecarbonitriles using ethyl (ethoxymethylene)cyanoacetate and substituted anilines.

-

Reactant Mixing : Combine 3-fluoro-4-methoxyaniline (15.31 g, 108 mmol) and ethyl (ethoxymethylene)cyanoacetate (18.36 g, 108 mmol) in toluene.

-

Heating : Reflux at 100–110°C for 4.5 hours to form a cyanoacetamide intermediate.

-

Cyclization : Add phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization at 105°C for 45 minutes.

For the target compound, the 4-bromo-2-fluorophenyl and 2-ethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki coupling at this stage.

Bromo-Fluorophenyl Incorporation

The 4-bromo-2-fluorophenyl group is attached via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis. A Sigma-Aldrich protocol (MFCD03933970) uses a copper(I)-mediated coupling at 80°C in dimethylformamide (DMF).

Key Conditions :

Oxidation to the 5-Oxo Group

The ketone at position 5 is installed via Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). The patent reports yields of 85–90% using CrO₃ in acetone at 0°C.

Amination at Position 2

The amino group is introduced via Hofmann degradation of a carbamate intermediate or direct ammonolysis. A ChemDiv protocol uses gaseous NH₃ in methanol at 50°C (24 hours, 75% yield).

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Catalytic Systems

-

Palladium vs. Copper : Pd catalysts (e.g., Pd(OAc)₂) provide higher regioselectivity for aryl coupling compared to CuI.

-

Ligand Screening : Bidentate ligands like Xantphos suppress homocoupling byproducts.

Purification and Characterization

Chromatographic Methods

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Hantzsch | p-TSA | Ethanol | 70 | 98 | |

| Modified Hantzsch | DMAP | Ethanol | 65 | 95 |

Basic: What techniques are essential for structural characterization?

Answer:

Critical techniques include:

- Spectroscopy : H/C NMR to confirm functional groups and regiochemistry .

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., quinoline core planarity: <5° deviation) .

- Elemental analysis : Validates molecular formula (e.g., CHFNO) .

Advanced: How can reaction conditions be optimized for higher yield?

Answer:

Optimization strategies include:

- Design of Experiments (DOE) : Systematic variation of temperature (60–100°C), solvent polarity (ethanol vs. DCM), and catalyst loading (5–15 mol%) .

- Purification : Gradient chromatography (hexane/ethyl acetate) to remove byproducts .

- Kinetic studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .

Advanced: How to resolve contradictions in reported bioactivities?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) .

- Sample purity : Use HPLC-purified samples (>98%) to exclude impurity effects .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to cross-validate results .

Advanced: What computational methods predict biological target interactions?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets (e.g., EGFR kinase) using crystal structure data (PDB ID: 1M17) .

- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories .

- DFT calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity .

Advanced: How do substituents influence bioactivity and reactivity?

Answer:

Substituent effects are studied via:

- Comparative analogues : Replace bromo/fluoro with chloro or methoxy groups to assess antimicrobial IC shifts .

- Steric/electronic analysis : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilicity, improving target binding .

- Solubility studies : Ethoxy groups increase logP (experimental: 2.8 vs. computational: 2.5) .

Advanced: How to validate hydrogen bonding interactions in crystal structures?

Answer:

- X-ray crystallography : Identify N–H⋯O/N interactions (e.g., N1–H⋯O2: 2.89 Å, 158°) .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% H-bonding in total surface) .

- Thermal ellipsoids : Assess positional disorder to confirm interaction stability .

Advanced: What strategies improve metabolic stability for therapeutic potential?

Answer:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.